molecular formula C11H11ClN2O B2884424 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2884424
M. Wt: 222.67 g/mol
InChI Key: QCUJRLKNQGXLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. This compound features a unique structure that includes a chloro substituent and multiple methyl groups, contributing to its potential therapeutic effects. Research indicates that it possesses anti-inflammatory, analgesic, and anticancer properties, making it a subject of significant interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action primarily involves the inhibition of cancer cell proliferation through various pathways:

  • Inhibition of Cell Growth : The compound has shown effectiveness against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. It operates by inducing apoptosis and inhibiting key growth factors involved in tumor progression .
  • Mechanism of Action : It is believed that the compound interacts with specific enzymes and receptors involved in tumor growth. For instance, it may inhibit cyclin-dependent kinases (CDKs) and Aurora-A kinase, which are crucial for cell cycle regulation .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory and analgesic effects:

  • Inhibition of Inflammatory Mediators : The compound has been observed to reduce the levels of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro .
  • Pain Relief : Its analgesic activity has been demonstrated in various animal models, where it significantly reduced pain responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Anticancer Activity

A study conducted by Wei et al. assessed the anticancer efficacy of this compound against A549 lung cancer cells. The results indicated an IC50 value of approximately 26 µM, suggesting moderate potency. The study also noted that the compound induced significant apoptosis in treated cells compared to untreated controls .

Case Study 2: Anti-inflammatory Effects

Research by Bouabdallah et al. evaluated the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg, indicating effective anti-inflammatory action .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Activity Effect Cell Line/Model IC50/Effect Level
AnticancerInhibition of cell growthA549 (lung cancer)26 µM
Induction of apoptosisMDA-MB-231 (breast)Moderate
Anti-inflammatoryReduction in paw edemaRat modelSignificant
AnalgesicPain reliefAnimal modelsComparable to NSAIDs

Properties

IUPAC Name

4-chloro-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUJRLKNQGXLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.